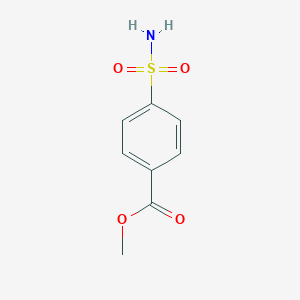

4-chloro-3-(1H-pyrrol-1-yl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds structurally related to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, often involves multicomponent coupling reactions. For instance, a new pyrrole derivative was synthesized through a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the efficiency and versatility of synthesizing pyrrole-containing compounds, which could be analogous to the synthesis of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, similar to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, can be characterized using various spectroscopic techniques. In the mentioned study, 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction were used. Theoretical studies, such as density functional theory (DFT), provide insights into the spectral and geometrical data, showing high correlation with experimental data (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives exhibit various chemical reactions and properties, including corrosion inhibition. For example, a synthesized pyrrole compound showed significant inhibition efficiency on steel surfaces, indicating the potential chemical reactivity and protective properties of such compounds. This aspect is crucial for understanding the chemical behavior of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid in different environments (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties of pyrrole derivatives are closely related to their molecular structure and chemical composition. Techniques such as Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations provide insights into the intermolecular interactions and physical characteristics of these compounds, which are essential for understanding the physical properties of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (Louroubi et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, including reactivity, stability, and interaction with metals, can be inferred from studies on similar compounds. For instance, the aforementioned pyrrole derivative's ability to inhibit corrosion suggests its reactivity and potential for forming protective layers on metal surfaces, indicating the broad chemical utility of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (Louroubi et al., 2019).

Applications De Recherche Scientifique

Multilayered Film Fabrication

4-(pyrrole-1-yl) benzoic acid (PyBA), closely related to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, has been used in the controlled fabrication of multilayered films. These films, particularly of nickel hexacyanoferrate (NiHCF) type, are developed using a layer-by-layer method. This technique is valuable in creating materials with high charge transport dynamics and stability, applicable in various electrochemical devices (Makowski et al., 2007).

Fluorescent Material for Temperature Monitoring

A derivative of the compound, specifically 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits fluorescence in a solid state due to its unique molecular design. It has been utilized to develop thermal responsive materials that can monitor temperature in a specific range, showing potential in temperature-sensitive applications (Han et al., 2013).

Biological Imaging Applications

Derivatives of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid have been used in the synthesis of Zinpyr family sensors for biological imaging applications. These sensors, functionalized with pyridyl-amine-pyrrole groups, are effective in detecting Zn(II) in biological systems and have demonstrated utility in confocal microscopy studies for in vivo applications (Nolan et al., 2006).

Host Matrix in Composite Coatings

The compound's derivative, PyBA, has been incorporated in the electrodeposition of poly(3,4-ethylenedioxythiophene) (PEDOT) to form composite coatings. These coatings, containing carboxylate units of PyBA, enhance the stability and adherence of the coating, making them suitable for applications in corrosion protection and electrochemical device fabrication (Adamczyk et al., 2014).

Propriétés

IUPAC Name |

4-chloro-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHQUTCHCRFSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359294 | |

| Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |

CAS RN |

107946-72-5 | |

| Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

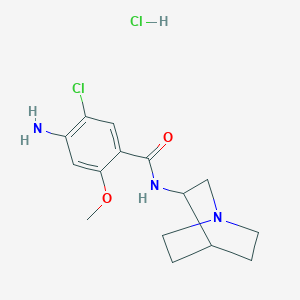

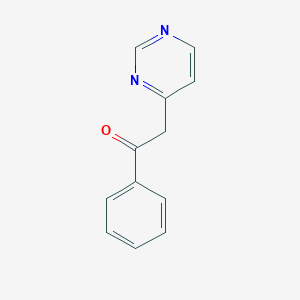

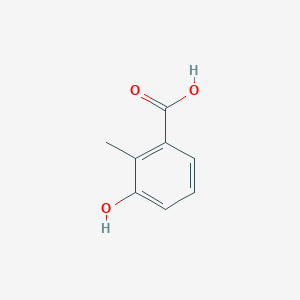

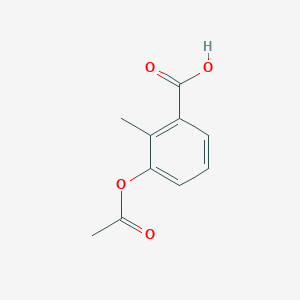

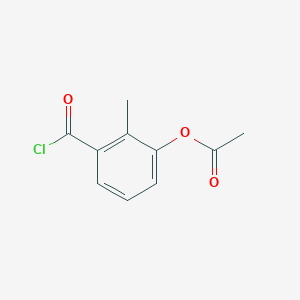

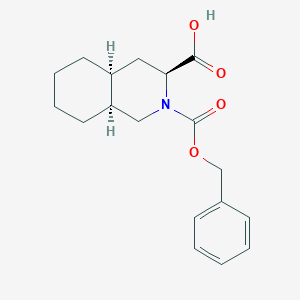

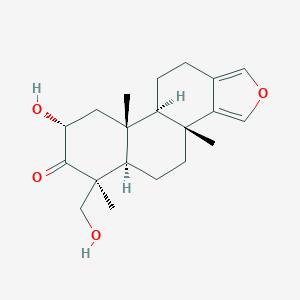

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)

![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)